S-Allyl-3-hydroxy-17-thioniamorphinan

Description

No evidence provided describes the structure, synthesis, or pharmacological properties of S-Allyl-3-hydroxy-17-thioniamorphinan. The compound name suggests it is a thioniamorphinan derivative, which typically belongs to a class of opioid receptor modulators. However, none of the sources address this compound or its analogs.

Properties

CAS No. |

132958-69-1 |

|---|---|

Molecular Formula |

C11H13F3O4S |

Molecular Weight |

301.5 g/mol |

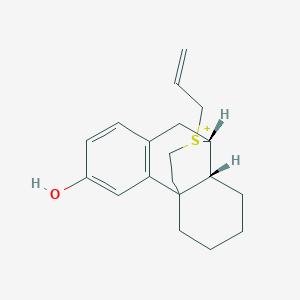

IUPAC Name |

(9R,10R)-17-prop-2-enyl-17-thioniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C19H24OS/c1-2-10-21-11-9-19-8-4-3-5-16(19)18(21)12-14-6-7-15(20)13-17(14)19/h2,6-7,13,16,18H,1,3-5,8-12H2/p+1/t16-,18+,19?,21?/m0/s1 |

InChI Key |

GIOLDLCQWZJHCJ-NWMXVAIHSA-O |

SMILES |

C=CC[S+]1CCC23CCCCC2C1CC4=C3C=C(C=C4)O |

Isomeric SMILES |

C=CC[S+]1CCC23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O |

Canonical SMILES |

C=CC[S+]1CCC23CCCCC2C1CC4=C3C=C(C=C4)O |

Synonyms |

S-allyl-3-hydroxy-17-thioniamorphinan S-allyl-3-hydroxy-17-thioniamorphinan, (4aalpha,10alpha,10aalpha,11R*)-(+-) isomer SAHTM |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a summary of unrelated compounds mentioned in the sources:

:

:

- Describes synthesis of fluorinated aromatic amine derivatives (compounds 6a–p) via reactions with acyl isothiocyanates .

- These compounds are unrelated to morphinan scaffolds.

:

:

- Lists impurities in Drospirenone/Ethinyl Estradiol formulations, such as naphthalenol derivatives and thiophene-containing amines .

- These are unrelated to thioniamorphinans in structure or function.

Critical Limitations of the Evidence

- Structural Disparity: The evidence describes amines, diphenylamines, and steroids, but none share the thioniamorphinan core (a polycyclic structure with sulfur substitution).

- Pharmacological Context : Thioniamorphinans are often opioid analogs, but the evidence lacks data on opioid receptor binding, pharmacokinetics, or toxicity for such compounds.

- Synthesis Pathways : outlines fluorinated amine synthesis, but methods for sulfur-allyl substitutions in morphinan frameworks are absent .

Recommendations for Further Research

To address the query, the following steps are necessary:

Database Search : Explore specialized databases (e.g., SciFinder, Reaxys) for peer-reviewed studies on thioniamorphinan derivatives.

Patent Literature : Investigate pharmaceutical patents for sulfur-modified morphinan analogs.

Comparative Studies: Prioritize sources comparing S-Allyl-3-hydroxy-17-thioniamorphinan with: Naltrexone (a morphinan derivative with opioid antagonism). Naloxone (a thio-analog with modified pharmacokinetics). Buprenorphine (a thebaine-derived partial agonist).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.